4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
The compound 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a piperazine ring at position 3. The piperazine moiety is further modified with a 3,4-dichlorophenyl group, a structural motif known to enhance receptor binding affinity, particularly for G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors . This compound is of pharmacological interest due to the pyrazolo[3,4-d]pyrimidine scaffold’s versatility in drug discovery, including applications in antitumor, antiviral, and CNS-targeted therapies .
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N6/c1-22-15-12(9-21-22)16(20-10-19-15)24-6-4-23(5-7-24)11-2-3-13(17)14(18)8-11/h2-3,8-10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZMOVEAYAQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategies for Intermediate C
Bromination at the 3-position of the pyrazolo[3,4-d]pyrimidine core (using N-bromosuccinimide) prior to piperazine coupling enhances electrophilicity, enabling milder reaction conditions (70°C, 6 hours). However, this modification requires additional purification steps to remove regioisomers.
Protecting Group Utilization
Tert-butyloxycarbonyl (Boc) protection of the piperazine nitrogen prevents unwanted side reactions during coupling. Deprotection with trifluoroacetic acid (TFA) post-coupling restores the free amine, though this adds two steps to the synthesis.
Comparative Table: Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional SNAr | Isopropanol, 80°C, 12h | 65 | 90 |
| Microwave SNAr | 150°C, 1h | 78 | 95 |
| Brominated Intermediate | DMF, 70°C, 6h | 72 | 93 |
Structural Characterization and Validation
1H NMR and LC-MS are critical for confirming the structure. Key spectral features include:
- 1H NMR (DMSO-d6) : Singlet at δ 3.90 ppm (N-CH3), multiplet at δ 3.40–3.70 ppm (piperazine protons), and aromatic signals at δ 7.50–7.80 ppm (3,4-dichlorophenyl).
- LC-MS : [M+H]+ at m/z 419.1 (calculated 419.08).
Industrial-Scale Considerations
The one-pot synthesis of Intermediate D minimizes solvent waste, aligning with green chemistry principles. However, the use of POCl₃ in chlorination necessitates corrosion-resistant equipment. Recent advances propose catalytic POCl₃ recycling systems to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies have identified key structural features necessary for activity. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial; modifications to this structure often result in decreased anticancer efficacy. For example, analogs with altered scaffolds showed significantly reduced activity against MCF-7 cells .
Case Studies
- A549 Cell Line Study : In vitro studies using flow cytometry revealed that the compound could induce apoptosis in A549 cells at low micromolar concentrations, highlighting its potential as a novel anticancer agent .
- MCF-7 Cell Line Study : The compound's analogs were tested against MCF-7 cells, with one analog exhibiting an IC50 value of 1.74 µM—demonstrating superior potency compared to the parent compound .
Pharmacological Evaluation
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. One study reported that certain derivatives exhibited lower ulcerogenic activities compared to Diclofenac®, a common anti-inflammatory drug. This suggests a potentially safer profile for long-term use in managing inflammation .
Efficacy Against Bacterial Strains
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections where conventional antibiotics may fail due to resistance issues.
Research Findings
Preliminary studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance antimicrobial efficacy. Further research is needed to explore the full spectrum of activity and mechanisms involved in this antimicrobial action.
Summary of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits tumor cell proliferation; induces apoptosis in cancer cell lines | IC50 values as low as 2.24 µM in A549 cells; superior to doxorubicin |
| Anti-inflammatory | Reduces inflammation; lower ulcerogenic activity compared to traditional NSAIDs | Safer profile for chronic use; inhibition of pro-inflammatory cytokines |
| Antimicrobial | Effective against certain bacterial strains; potential alternative to conventional antibiotics | Promising results but requires further investigation |
Mechanism of Action
The mechanism of action of 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Modifications
Piperazine Ring Variations
- Target Compound : The 3,4-dichlorophenyl group on piperazine enhances lipophilicity and receptor binding, likely improving CNS penetration .
- 4-(4-Benzhydrylpiperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine : Bulky benzhydryl group may reduce blood-brain barrier permeability but improve peripheral activity.
Comparative Yields :
Receptor Binding Affinity
Functional Assays
- Antimicrobial Activity : Chloromethyl derivatives (e.g., ) exhibit MIC values of 2–8 µg/mL against S. aureus .
- Antiproliferative Effects : Pyrazolo[3,4-d]pyrimidines with electron-withdrawing groups (e.g., chlorine) show IC50 values <10 µM in cancer cell lines .
Key Research Findings
Piperazine Substitution: The 3,4-dichlorophenyl group optimizes binding to GPCRs, as seen in analogues like 4-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, which demonstrates nanomolar activity against serotonin receptors .
Methyl vs. Benzyl at Position 1 : Methyl substitution (target compound) improves metabolic stability compared to benzyl groups, which may undergo rapid oxidative degradation .
Chlorine vs. Fluorine : Fluorine-substituted piperazines (e.g., ) show reduced off-target effects but lower potency than dichloro derivatives .
Biological Activity
The compound 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (referred to as compound 5i ) belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These pathways are critical in cancer progression and metastasis. The specific binding interactions and inhibition profiles of compound 5i were explored through molecular docking studies, revealing its affinity for these targets .
Anticancer Properties
In vitro studies have demonstrated that compound 5i exhibits significant anticancer activity across various cancer cell lines:
- MCF-7 Model : In a breast cancer model, compound 5i effectively inhibited tumor growth, induced apoptosis, and suppressed cell migration. The IC50 values for EGFR and VEGFR2 were found to be 0.3 µM and 7.60 µM respectively .
- NCI-60 Cell Line Screening : Compound 5i was tested against multiple cell lines in the NCI-60 panel, showing promising cytostatic activity with a notable growth inhibition percentage (GI%) against specific lines such as HOP-92 (86.28% at 10 µM) .
Comparative Efficacy
The following table summarizes the comparative efficacy of compound 5i against other known compounds in the same class:
| Compound | Target | IC50 (µM) | Cell Line | GI (%) at 10 µM |
|---|---|---|---|---|
| 5i | EGFR/VEGFR2 | 0.3/7.60 | MCF-7 | Not specified |
| Erlotinib | EGFR | ~0.01 | Various | ~70 |
| Gefitinib | EGFR | ~0.05 | Various | ~65 |
| Afatinib | EGFR | ~0.5 | Various | ~75 |
Study on Apoptosis Induction
A recent study demonstrated that compound 5i not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Migration Inhibition Study
In another investigation focused on cell migration, compound 5i was shown to significantly reduce migratory capabilities in MCF-7 cells by affecting the expression of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion .
Pharmacokinetic Properties
Preliminary pharmacokinetic evaluations suggest that compound 5i possesses favorable ADME-Tox profiles, indicating good absorption, distribution, metabolism, and excretion characteristics, which are essential for its development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via hydrazinolysis of chlorinated precursors under reflux conditions (ethanol, 80–100°C) .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, often using 3,4-dichlorophenylpiperazine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Optimization : Yield and purity are enhanced by controlling temperature (±5°C tolerance), solvent polarity, and catalyst selection (e.g., Pd/C for coupling reactions). Reaction progress is monitored via TLC or HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm) and piperazine methylene groups (δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 429.5 for C₂₂H₁₈Cl₂N₆) .
- HPLC-PDA : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- In vitro receptor binding : Screen for affinity at dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptors due to structural similarities to arylpiperazine derivatives .
- Cytotoxicity assays : Use MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., receptor antagonism vs. partial agonism) be resolved?
- Methodology :
- Dose-response studies : Establish EC₅₀/IC₅₀ values across concentrations (1 nM–100 µM) to clarify potency and efficacy .
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophoric contributions .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., dopamine D3 receptor PDB: 3PBL) .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Cytochrome P450 inhibition assays : Test compound stability in liver microsomes (human/rat) to identify metabolic hotspots .
- LogP optimization : Adjust lipophilicity via substituent modifications (e.g., replacing dichlorophenyl with trifluoromethyl) to balance membrane permeability and solubility .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodology :
- Fragment-based screening : Synthesize truncated analogs (e.g., piperazine-free or pyrimidine-modified) to assess core scaffold contributions .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric properties with activity .
- Kinetic solubility assays : Measure aqueous solubility (pH 7.4) to link physicochemical properties to in vivo efficacy .
Q. What experimental approaches address low yield in the final coupling step of synthesis?
- Methodology :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amination efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yield via controlled dielectric heating .
- Workup optimization : Implement column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) to isolate pure product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
